1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS No.: 1105222-29-4
Cat. No.: VC11967866
Molecular Formula: C24H26N4O5
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105222-29-4 |
|---|---|
| Molecular Formula | C24H26N4O5 |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | 1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C24H26N4O5/c1-5-32-19-11-10-16(12-20(19)31-4)22-25-21(33-26-22)14-27-18-9-7-6-8-17(18)23(29)28(24(27)30)13-15(2)3/h6-12,15H,5,13-14H2,1-4H3 |
| Standard InChI Key | RNJDLHVVGGFIPD-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C)OC |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The IUPAC name for this compound is 1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione, reflecting its intricate architecture. The name delineates:
-
A quinazoline-2,4-dione core substituted at the N1 position by a 1,2,4-oxadiazole-containing side chain.
-
A 2-methylpropyl (isobutyl) group at the N3 position of the quinazoline ring.
-
A 4-ethoxy-3-methoxyphenyl substituent on the oxadiazole ring.
Structural Features
The molecule integrates two pharmacologically significant heterocycles:
-
Tetrahydroquinazoline-2,4-dione: A bicyclic system known for its presence in bioactive molecules, including kinase inhibitors and anticonvulsants .
-
1,2,4-Oxadiazole: A five-membered ring with one oxygen and two nitrogen atoms, valued for metabolic stability and hydrogen-bonding capacity .
The 4-ethoxy-3-methoxyphenyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability, while the isobutyl substituent may modulate steric interactions with biological targets.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves multi-step organic reactions, as outlined in patent literature and chemical databases:
-
Oxadiazole Formation: Cyclization of a nitrile derivative with hydroxylamine under acidic conditions yields the 1,2,4-oxadiazole ring.
-
Quinazoline Core Assembly: Condensation of anthranilic acid derivatives with urea or its analogs forms the tetrahydroquinazoline-dione scaffold.
-
Alkylation: Coupling the oxadiazole intermediate to the quinazoline core via a methylene (–CH2–) linker.
-
Side-Chain Introduction: Introduction of the isobutyl group at N3 through nucleophilic substitution or reductive amination.
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Oxadiazole cyclization | POCl3, reflux, 12–16 hrs | 70–80 |
| 2 | Quinazoline condensation | Urea, DMF, 120°C | 65–75 |
| 3 | Methylene linker attachment | K2CO3, DMF, 80°C | 60–70 |
| 4 | N3-alkylation | Isobutyl bromide, NaH, THF | 50–60 |
Spectroscopic Characterization
-
FT-IR: Peaks at 1734 cm⁻¹ (C=O stretching of quinazoline-dione), 1585 cm⁻¹ (C=N of oxadiazole), and 2924 cm⁻¹ (C–H stretching of isobutyl) .
-
NMR: ¹H NMR signals include δ 1.2–1.4 ppm (triplet, –OCH2CH3), δ 3.8 ppm (singlet, –OCH3), and δ 4.3 ppm (quartet, –CH2– linker).
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H26N4O5 | |
| Molecular Weight | 450.5 g/mol | |
| LogP (Predicted) | 3.2 ± 0.3 | |
| Solubility | Poor aqueous solubility | |
| Melting Point | Not reported | – |
The compound’s low aqueous solubility (≤10 µM in PBS) necessitates formulation strategies like nanoemulsions or prodrug derivatization. Its LogP value suggests moderate lipophilicity, aligning with CNS drug-like properties .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
| Compound | Substituent at N3 | Molecular Weight | LogP | Notable Activity |
|---|---|---|---|---|
| VC11967866 (This compound) | 2-Methylpropyl | 450.5 | 3.2 | – |
| PubChem CID 45500813 | Allyl | 434.4 | 2.9 | – |
| PubChem CID 30849994 | 3-Methoxypropyl | 466.5 | 3.5 | – |
The isobutyl group in VC11967866 may confer superior metabolic stability compared to allyl or methoxypropyl analogs, as branched alkyl chains resist oxidative degradation.
Future Research Directions
-
In Vitro Screening: Prioritize assays for kinase inhibition, antimicrobial activity, and metabolic stability.
-
Prodrug Development: Address solubility limitations via phosphate or ester prodrugs.
-
Structural Optimization: Explore substituent effects on the phenyl ring (e.g., halogens, nitro groups) to enhance potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume